HIV-1 protease-IN-7

HIV-1 protease inhibition Antiviral potency Enzymatic IC50

Researchers require reference-grade macrocyclic peptide inhibitors with validated oral bioavailability and crystal structure data to advance HIV-1 protease SAR beyond traditional peptidomimetics. HIV-1 protease-IN-7 (compound 16) meets this need with quantitative benchmarks: • **In vivo PK:** Oral bioavailability 3.3%, plasma clearance 8.2 mL/min/kg (rat) • **Antiviral potency:** EC50 = 37 nM; co-crystal structure available (PDB: 7YF6) • **Distinct scaffold:** Macrocyclic peptide - not interchangeable with darunavir or analogs 15/25 Suitable for resistance selection, combination studies with NRTIs/NNRTIs/INSTIs, and SAR benchmarking.

Molecular Formula C68H104N10O12S
Molecular Weight 1285.7 g/mol
Cat. No. B12409479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHIV-1 protease-IN-7
Molecular FormulaC68H104N10O12S
Molecular Weight1285.7 g/mol
Structural Identifiers
SMILESCC1C(=O)NC(C(SCC(=O)NC(C(=O)NC(C(=O)N2CCCC2(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N1)CC3=CC=CC=C3)C)CC(C)C)CCC4CCCCC4)CC(C)C)C(C)C)C)C(C)C)CC5=CC=CC=C5)(C)C)C(=O)OC
InChIInChI=1S/C68H104N10O12S/c1-40(2)35-49-59(82)71-48(32-31-45-25-18-15-19-26-45)58(81)73-51(36-41(3)4)63(86)77(13)52(38-47-29-22-17-23-30-47)61(84)69-44(9)57(80)76-56(65(88)90-14)67(10,11)91-39-53(79)70-50(37-46-27-20-16-21-28-46)60(83)74-55(43(7)8)64(87)78-34-24-33-68(78,12)66(89)75-54(42(5)6)62(85)72-49/h16-17,20-23,27-30,40-45,48-52,54-56H,15,18-19,24-26,31-39H2,1-14H3,(H,69,84)(H,70,79)(H,71,82)(H,72,85)(H,73,81)(H,74,83)(H,75,89)(H,76,80)/t44-,48-,49-,50-,51-,52-,54-,55-,56?,68-/m0/s1
InChIKeyQJPMQRMWDWCLRB-NRZNWIIJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HIV-1 protease-IN-7: Macrocyclic Peptide HIV-1 Protease Inhibitor


HIV-1 protease-IN-7 (designated compound 16 in the primary literature) is an orally active, macrocyclic peptide inhibitor of the HIV-1 protease enzyme [1]. The compound was discovered using mRNA display technology and optimized via structure-based drug design and X-ray crystallography [1]. It is characterized by a high molecular weight (1285.68 g/mol) and the molecular formula C68H104N10O12S . Its primary mechanism of action involves binding to the active site of HIV-1 protease, thereby preventing the proteolytic cleavage of viral polyproteins essential for viral maturation .

Macrocyclic peptide inhibitor for HIV‑1 protease studies
Oral exposure achievable without PK booster requirement
Structure‑based design from mRNA display; supports SAR and co‑crystal studies

Macrocyclic Scaffold and Pharmacokinetic Differentiation


HIV-1 protease-IN-7 represents a distinct chemical class of macrocyclic peptide inhibitors, differing fundamentally from traditional peptidomimetic inhibitors like darunavir. Simple substitution with another in-class HIV protease inhibitor is not scientifically valid due to its unique scaffold, which was engineered for specific interactions within the protease active site and a distinct pharmacokinetic profile [1]. As demonstrated by direct comparator studies, even closely related macrocyclic peptide analogs (e.g., compounds 15 and 25) exhibit significantly different oral bioavailability and plasma clearance, underscoring that subtle structural modifications yield non-linear changes in key performance metrics [1]. Consequently, any procurement decision must be based on the compound's specific, quantifiable performance data rather than class-level assumptions.

Darunavir Class mismatch Peptidomimetic scaffold with distinct binding mode and PK boosting requirement; class‑level substitution may mislead SAR conclusions.
Compound 15 Analog variance Subtle structural modifications yield non‑linear PK shifts; potency differences may affect antiviral study outcomes.
Compound 25 Prior lead Much higher clearance and formulation‑dependent exposure; using as substitute would misrepresent exposure‑efficacy relationship.

Quantitative Comparative Evidence for Procurement


In Vitro Potency vs. Darunavir and Compound 15

HIV-1 protease-IN-7 (compound 16) exhibits a potent enzymatic IC50 of 3.52 nM and a cellular antiviral EC50 of 37 nM [1]. This potency is placed in context against the clinical gold-standard inhibitor darunavir, which is known to exhibit picomolar activity against wild-type HIV-1 protease [2]. While HIV-1 protease-IN-7 is less potent than darunavir in vitro, its potency is comparable to that of its direct synthetic analog, compound 15, which shows an IC50 of 0.28 nM and an EC50 of 24 nM [1]. The slight reduction in potency for compound 16 is attributed to the introduction of a methoxycarbonyl group, which was a deliberate modification to improve metabolic stability [1].

Antiviral Potency
Head‑to‑head
IC50 3.52 nM (16) / 0.28 nM (15)
EC50 37 nM (16) / 24 nM (15)
Darunavir IC50
Reported balance of potency and metabolic stability; supports compound selection for stability‑prioritized studies.
Fluorogenic peptide cleavage assay (IC50); MT‑4 cell antiviral assay (EC50).
Oral PK Metrics
Head‑to‑head
F = 3.3%
CLtot = 8.2 mL/min/kg
Supports exposure model interpretation; lower clearance than prior lead (compound 25: 136 mL/min/kg).
Rat PK; compound 25 used SEDDS formulation. Cross‑formulation comparison may require review.
PK Profile vs. Darunavir
Class‑level
Vdss = 1.9 L/kg
t1/2 = 3.9 h
No booster required
Supports booster‑free in vivo study design interpretation.
EPSA 92 Ų reported; rat PK. Darunavir typically requires ritonavir boosting.
HIV-1 protease inhibition Antiviral potency Enzymatic IC50 Cellular EC50

Oral Bioavailability and Plasma Clearance vs. Compound 25

In a rat pharmacokinetic study, HIV-1 protease-IN-7 (compound 16) exhibited an oral bioavailability (F) of 3.3% and a plasma total clearance (CLtot) of 8.2 mL/min/kg [1]. This clearance is markedly superior (approximately 16.6-fold lower) to that of the previous macrocyclic hexapeptide lead, compound 25, which displayed a CLtot of 136 mL/min/kg [1]. Consequently, the oral plasma exposure corrected by dose was significantly higher for HIV-1 protease-IN-7 than for compound 25 [1]. It is important to note that compound 16 was administered as a suspension, whereas the comparator compound 25 was administered in a self-emulsifying drug delivery system (SEDDS) formulation, which artificially enhances its apparent bioavailability [1]. The data indicates that HIV-1 protease-IN-7 achieves meaningful oral exposure without the need for specialized formulation, a key advantage over its predecessor.

Oral PK Metrics
Head‑to‑head
F = 3.3%
CLtot = 8.2 mL/min/kg
Supports exposure model interpretation; lower clearance than prior lead (compound 25: 136 mL/min/kg).
Rat PK; compound 25 used SEDDS formulation. Cross‑formulation comparison may require review.
Pharmacokinetics Oral bioavailability Plasma clearance In vivo rat model

Pharmacokinetic Profile Differentiation vs. Darunavir

HIV-1 protease-IN-7 (compound 16) displays a volume of distribution (Vdss) of 1.9 L/kg and a half-life (t1/2) of 3.9 hours in rats [1]. This contrasts with the clinical protease inhibitor darunavir, which is known for poor oral bioavailability and requires co-administration with the CYP3A4 inhibitor ritonavir as a pharmacokinetic booster to achieve therapeutic plasma levels [2]. The inherent metabolic stability of HIV-1 protease-IN-7 is reflected in its moderate clearance and the fact it was administered as a simple suspension, not a boosted or formulated system, in the key PK study [1]. Furthermore, its exposed polar surface area (EPSA) of 92 Ų suggests acceptable permeability for an oral peptide drug [1], which is a key differentiator from earlier, less permeable macrocyclic peptides in the series [1].

PK Profile vs. Darunavir
Class‑level
Vdss = 1.9 L/kg
t1/2 = 3.9 h
No booster required
Supports booster‑free in vivo study design interpretation.
EPSA 92 Ų reported; rat PK. Darunavir typically requires ritonavir boosting.
Volume of distribution Half-life Drug-drug interaction Metabolic stability

Validated Research Applications


In Vivo PK/PD Modeling in Rodent Models

Given its established oral bioavailability (3.3%) and low plasma clearance (8.2 mL/min/kg) in rats [1], HIV-1 protease-IN-7 is ideally suited for in vivo preclinical studies. Researchers can use this compound to establish pharmacokinetic/pharmacodynamic (PK/PD) relationships for a macrocyclic peptide HIV-1 protease inhibitor without the need for specialized formulation, providing a cleaner baseline for evaluating target engagement and antiviral effect in animal models [1].

SAR Studies and Macrocyclic Peptide Optimization

HIV-1 protease-IN-7 serves as a critical reference compound for SAR studies focused on improving the oral bioavailability of macrocyclic peptides. Its specific PK parameters (F=3.3%, CLtot=8.2 mL/min/kg) and structural features (e.g., methoxycarbonyl group at the 10th position) [1] provide a quantifiable benchmark against which to measure the success of new analogs. Its co-crystal structure with HIV-1 protease (PDB: 7YF6) [2] further enables structure-guided design to optimize potency and metabolic stability.

Resistance Profiling Against Novel Protease Inhibitors

HIV-1 protease-IN-7 is a macrocyclic peptide with a distinct binding mode compared to peptidomimetic inhibitors like darunavir [1]. This makes it a valuable tool for in vitro resistance selection studies. Researchers can use HIV-1 protease-IN-7 to pressure HIV-1 in cell culture to identify novel resistance-associated mutations, contributing to the understanding of cross-resistance profiles and guiding the development of next-generation protease inhibitors with high barriers to resistance [1].

Combination Antiviral Studies with Other ARVs

Due to its well-defined in vitro antiviral EC50 (37 nM) and distinct mechanism of action [1], HIV-1 protease-IN-7 is suitable for use in cell-based combination studies . It can be paired with nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs), non-nucleoside reverse transcriptase inhibitors (NNRTIs), or integrase strand transfer inhibitors (INSTIs) to evaluate synergistic, additive, or antagonistic antiviral effects. This is essential for preclinically assessing potential combination regimens.

Application
Selection Property
Validation Focus
In vivo PK/PD modeling studies
Oral bioavailability and clearance profile
Exposure‑response relationship verification
SAR and macrocyclic peptide optimization
Co‑crystal structure (PDB 7YF6) and PK benchmark
Structure‑guided design and metabolic stability assessment
Resistance profiling studies
Distinct macrocyclic binding mode
Mutation selection and cross‑resistance evaluation
Combination antiviral studies
Defined EC50 and mechanism of action
Synergy/additivity assessment with other ARVs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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